3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate
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Overview
Description
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxy groups and bulky tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the methoxylation of a suitable phenol derivative, followed by the introduction of tert-butyl groups through alkylation reactions. The final step often involves the phosphorylation of the phenyl ring to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane are commonly employed.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phosphate groups play a crucial role in its binding affinity and reactivity. Pathways involved may include oxidative stress modulation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Similar in structure but lacks the phosphate group.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups but differs in its core structure.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares tert-butyl groups but has different functional groups.
Uniqueness
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate is unique due to its combination of methoxy, tert-butyl, and phosphate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
145545-15-9 |
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Molecular Formula |
C26H35O8P-2 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[3,4-ditert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C26H37O8P/c1-25(2,3)21-17(12-11-16-13-18(30-7)23(32-9)19(14-16)31-8)15-20(34-35(27,28)29)24(33-10)22(21)26(4,5)6/h11-15H,1-10H3,(H2,27,28,29)/p-2 |
InChI Key |
NCQKZSYNPBVZEG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OC)C(C)(C)C |
Origin of Product |
United States |
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